molecular formula C8H6BrNO4 B108367 2-(4-Bromo-2-nitrophenyl)acetic acid CAS No. 6127-11-3

2-(4-Bromo-2-nitrophenyl)acetic acid

Cat. No. B108367
CAS RN: 6127-11-3
M. Wt: 260.04 g/mol
InChI Key: LBZPHZBNFDOCCR-UHFFFAOYSA-N
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Description

“2-(4-Bromo-2-nitrophenyl)acetic acid” is a chemical compound with the molecular formula C8H6BrNO4 . It has a molecular weight of 260.04 g/mol . The compound is also known by other names such as “4-Bromo-2-nitrophenylacetic acid” and "(4-BROMO-2-NITRO-PHENYL)-ACETIC ACID" .


Molecular Structure Analysis

The InChI code for “2-(4-Bromo-2-nitrophenyl)acetic acid” is 1S/C8H6BrNO4/c9-6-2-1-5 (3-8 (11)12)7 (4-6)10 (13)14/h1-2,4H,3H2, (H,11,12) . The Canonical SMILES is C1=CC (=C (C=C1Br) [N+] (=O) [O-])CC (=O)O .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 163-168°C . It has a topological polar surface area of 83.1 Ų . The compound has a XLogP3-AA value of 1.9, indicating its lipophilicity .

Scientific Research Applications

Chemical Synthesis and Reactions

  • 2-(4-Bromo-2-nitrophenyl)acetic acid is involved in various chemical reactions, particularly in the synthesis of complex compounds. For instance, its bromination in aqueous acetic acid leads to the formation of specific dichloroaziridine derivatives (Khlebnikov & Kostikov, 1984). Similarly, the compound has been utilized in the nitration of specific aziridines, resulting in the production of nitrophenyl derivatives (Khlebnikov & Kostikov, 1984).

Protection of Hydroxyl Functions

  • The related compound (2-nitrophenyl)acetyl group, derived from (2-nitrophenyl)acetic acid, is reported to be a useful hydroxyl protecting group in synthetic organic chemistry. This group can be selectively removed without affecting other common protecting groups, demonstrating its orthogonal nature in complex chemical syntheses (Daragics & Fügedi, 2010).

Decarboxylative Cross-Coupling Reactions

  • Potassium 2- and 4-nitrophenyl acetates, closely related to 2-(4-Bromo-2-nitrophenyl)acetic acid, have been used in palladium-catalyzed decarboxylative cross-coupling reactions with aryl chlorides and bromides. This method provides a route to synthesize diverse diaryl methanes and their derivatives, highlighting the versatility of these compounds in synthetic organic chemistry (Shang et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(4-bromo-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZPHZBNFDOCCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297297
Record name 2-(4-bromo-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-nitrophenyl)acetic acid

CAS RN

6127-11-3
Record name 6127-11-3
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Record name 2-(4-bromo-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-nitrophenylacetic Acid
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Synthesis routes and methods I

Procedure details

Crude dimethyl 4-bromo-2-nitrophenylmalonate was heated at 110° C. in 40 mL of 6N hydrochloric acid for 24 hours and then cooled. The precipitate was collected by filtration, washed with water and dried to give 5.3 g (89% yield) of 4-bromo-2-nitrophenylacetic acid as an off white solid.
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Synthesis routes and methods II

Procedure details

A 30% hydrogen peroxide solution (4.95 mL, 0.04 mol) was added dropwise to a solution of 4-bromo-2-nitrophenylpyruvic acid (0.04 mol) and sodium hydroxide (5.3 g 0.1 mol) in water (175 mL) stirring at 0° C. The reaction solution was stirred for 1 h at 5° C. and then acidified with dilute HCl. The yellow precipitate was filtered and the crude product recrystallized from hexane and ethyl acetate to yield 8.4 g (75%) as a light beige solid; 1H-NMR (DMSO-d6): δ12.67 (br s, 1H), 8.28 (d, J=2.0 Hz), 7.97 (dd, 1H, J=9.0 Hz, 2.0 Hz), 7.55 (d, 1H, J=8.0 Hz 4.00 (s, 3H). MS (−ve) m/z: 259 (M−H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Kim - 2021 - search.proquest.com
Pharmacophores are integral elements in structure-based drug discovery and structure activity relationship (SAR) study. Thus, exploring new scaffolds can pave the way for first-in-class …
Number of citations: 0 search.proquest.com

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